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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-amine

Cat. No.: B582036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Chloro-5-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry

and drug discovery. Its unique substitution pattern, featuring an amine, a chloro group, and a

nitro group on a pyridine ring, provides multiple reactive sites for the synthesis of complex

molecular architectures. This technical guide provides an in-depth overview of the

physicochemical properties, synthesis, and applications of 3-Chloro-5-nitropyridin-4-amine,

with a focus on its role as a versatile intermediate in the development of targeted therapeutics,

particularly kinase inhibitors. Detailed experimental protocols and quantitative data are

presented to facilitate its use in research and development.

Physicochemical Properties
3-Chloro-5-nitropyridin-4-amine, also known by its synonym 4-Amino-3-chloro-5-

nitropyridine, is a stable crystalline solid under standard conditions.[1] Its key physicochemical

properties are summarized in the table below, providing essential information for its handling,

storage, and use in chemical reactions.
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Property Value Reference

CAS Number 89284-28-6 [2]

Molecular Formula C₅H₄ClN₃O₂ [2]

Molecular Weight 173.56 g/mol [2]

Melting Point 181 °C [1][3]

Boiling Point 323.1 °C at 760 mmHg [3]

Density 1.596 g/cm³ [3]

Appearance Yellow to light yellow powder

Storage

Keep in dark place, Inert

atmosphere, Room

temperature

[1]

Synthesis
The primary synthetic route to 3-Chloro-5-nitropyridin-4-amine involves the regioselective

amination of a dichloronitropyridine precursor. A plausible and referenced method is the

reaction of 3,4-dichloro-5-nitropyridine with ammonia. The electron-withdrawing nature of the

nitro group and the pyridine ring nitrogen activates the chlorine atoms towards nucleophilic

aromatic substitution.

Experimental Protocol: Synthesis of 3-Chloro-5-
nitropyridin-4-amine
This protocol is based on analogous amination reactions of dichloronitropyridines.[3]

Materials:

3,4-dichloro-5-nitropyridine

Aqueous or alcoholic solution of ammonia (excess)

Suitable solvent (e.g., ethanol, THF)
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Pressure-rated reaction vessel

Standard laboratory glassware for workup and purification

Procedure:

In a pressure-rated reaction vessel, dissolve 3,4-dichloro-5-nitropyridine in a suitable solvent

such as ethanol or tetrahydrofuran (THF).

Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.

Seal the vessel and stir the reaction mixture at a moderate temperature (e.g., 50-100 °C).

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Upon completion, cool the reaction vessel to room temperature and carefully vent any

excess pressure.

Remove the solvent and excess ammonia under reduced pressure.

Perform a standard aqueous workup:

To the residue, add ethyl acetate and water and transfer to a separatory funnel.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude 3-Chloro-5-nitropyridin-4-amine by recrystallization or column

chromatography on silica gel.

DOT Diagram: Synthesis Workflow
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Caption: Workflow for the synthesis of 3-Chloro-5-nitropyridin-4-amine.

Applications in Drug Discovery and Development
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3-Chloro-5-nitropyridin-4-amine is a valuable intermediate for the synthesis of a wide range

of biologically active molecules. Its derivatives have been investigated for various therapeutic

applications, including as enzyme inhibitors and kinase inhibitors for the treatment of cancer

and other diseases. The presence of the amino, chloro, and nitro groups allows for diverse

chemical modifications to explore structure-activity relationships (SAR).

Role as a Precursor for Kinase Inhibitors
Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a

major class of targeted cancer therapies. The pyridine core can form crucial hydrogen bonds

with the hinge region of the kinase ATP-binding pocket. 3-Chloro-5-nitropyridin-4-amine
serves as a starting material for the synthesis of more complex substituted pyridines that can

be further elaborated into potent and selective kinase inhibitors.

While a specific marketed drug directly originating from this starting material is not prominently

documented, its isomers and related structures are key components in the synthesis of

inhibitors for various kinases, including Polo-like kinase 1 (PLK1), Janus kinase 2 (JAK2), and

others.[4][5]

Example Application: Synthesis of Pyrimido[4,5-
b]indole-based VEGFR-2 Inhibitors
Although not a direct use of the title compound, a closely related synthetic strategy is employed

in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. In

this context, a related pyrimidine-based intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-

2-yl)-2,2-dimethylpropanamide, undergoes nucleophilic displacement of the 4-chloro group by

various anilines to produce potent VEGFR-2 inhibitors.[6] This highlights the utility of the

chloro-amino-pyridine scaffold in accessing such privileged structures in medicinal chemistry.

DOT Diagram: Kinase Inhibitor Design Logic
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Caption: Logical workflow for kinase inhibitor discovery using the title compound.

Quantitative Biological Data of Derivatives
The following table summarizes the biological activity of some compounds derived from related

chloro-nitro-aminopyridine scaffolds, demonstrating the potential of this chemical class in drug

discovery.
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Compound Class Target Kinase IC₅₀ (µM) Reference

Aminopyridines JAK2 8.5 - 12.2 [5]

Pyridyloxy-substituted

acetophenone oxime

ethers

Protoporphyrinogen

oxidase
3.11 - 4.18 [7]

5-Nitropyridin-2-yl

derivative of

Meldrum's acid

Chymotrypsin 8.67 ± 0.1 [7]

5-Nitropyridin-2-yl

derivative of

Meldrum's acid

Urease 29.21 ± 0.98 [7]

Pyrimido[4,5-b]indole

derivative (Compound

5)

VEGFR-2
Potent (equipotent to

standard)
[6]

Signaling Pathway Context: VEGFR-2 Inhibition in
Angiogenesis
As derivatives of chloro-amino-pyridines have shown promise as VEGFR-2 inhibitors, it is

relevant to understand the signaling pathway they aim to disrupt. VEGFR-2 is a key receptor

tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In

cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for their

growth and metastasis.

DOT Diagram: VEGFR-2 Signaling Pathway and Inhibition
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Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.
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By inhibiting the ATP-binding site of VEGFR-2, kinase inhibitors developed from scaffolds like

3-Chloro-5-nitropyridin-4-amine can block the downstream signaling cascade, thereby

preventing the proliferation, survival, and migration of endothelial cells, which ultimately leads

to the suppression of tumor angiogenesis.

Conclusion
3-Chloro-5-nitropyridin-4-amine is a synthetically versatile and valuable building block for the

development of novel bioactive compounds. Its utility as a precursor for kinase inhibitors and

other targeted therapies is well-supported by the broader literature on substituted pyridines in

medicinal chemistry. The information and protocols provided in this guide are intended to

support researchers and drug development professionals in leveraging the potential of this

compound in their discovery programs. Further exploration of its reactivity and its incorporation

into diverse molecular scaffolds is likely to yield novel therapeutic candidates for a range of

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 3-Chloro-5-nitropyridin-4-amine (CAS:
89284-28-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582036#3-chloro-5-nitropyridin-4-amine-cas-number-
89284-28-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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